molecular formula C30H32F3NO15 B12291823 Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Cat. No.: B12291823
M. Wt: 703.6 g/mol
InChI Key: OSBBVRZZLWPPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized organic compound featuring a central oxane (tetrahydropyran) ring substituted with acetylated amino and hydroxyl groups. The structure includes a chromen-7-yl (coumarin-derived) moiety substituted with a trifluoromethyl group and a ketone at position 2, as well as a triacetyloxypropyl side chain. The acetyl and trifluoromethyl groups likely enhance its lipophilicity and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C30H32F3NO15

Molecular Weight

703.6 g/mol

IUPAC Name

methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)

InChI Key

OSBBVRZZLWPPFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl intermediate, which is then subjected to various acylation and esterification reactions to introduce the acetamido and acetyloxy groups. The final step involves the coupling of the chromenyl intermediate with the oxane-2-carboxylate moiety under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-7-yl Derivatives

The chromen-7-yl group in the target compound is structurally analogous to coumarin derivatives reported in , such as (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazide. However, the trifluoromethyl substitution at position 4 distinguishes it from these analogs, which typically lack halogenated groups. The trifluoromethyl group may confer increased electron-withdrawing effects, altering reactivity and intermolecular interactions .

Acetylated Carbohydrate Derivatives

The triacetyloxypropyl substituent on the oxane ring resembles acetylated carbohydrate derivatives, such as (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate (). Both compounds feature multiple acetylated hydroxyl groups, which enhance solubility in organic solvents but reduce hydrolytic stability. The triacetyloxypropyl group in the target compound may exhibit slower hydrolysis kinetics due to steric hindrance compared to simpler acetylated sugars .

β-Lactam Antibiotics with Acetamido Groups

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share the acetamido functional group. However, the target compound’s acetamido group is part of a carbohydrate-like scaffold rather than a β-lactam ring, suggesting divergent biological targets (e.g., glycosidase inhibition vs. penicillin-binding protein targeting) .

Fluorinated Aromatic Compounds

The trifluoromethyl group on the chromene ring parallels fluorinated aromatic compounds in atmospheric chemistry studies (). While focuses on volatile organics, the trifluoromethyl group in the target compound likely reduces volatility and enhances thermal stability, making it more suitable for solid-state applications or sustained-release formulations .

Physicochemical and Functional Comparisons

Table 1: Key Properties of the Target Compound and Analogs

Property Target Compound Chromen-7-yl Analog () Triacetylated Sugar () β-Lactam Analog ()
Core Structure Oxane ring with chromen-7-yl and triacetyloxypropyl Coumarin-thiazolidinone hybrid Chroman-triacetate β-Lactam ring with tetrazole
Key Substituents CF₃, acetamido, triacetyloxypropyl Arylidenehydrazide, thiazolidinone Methoxy, acetoxy Thiadiazolylthio, tetrazolyl
Molecular Weight (Da) ~750 (estimated) ~450–550 ~450 ~500
Solubility Likely low in water; moderate in DMF, DMSO Moderate in DMF () High in chloroform, DCM Variable (polar aprotic solvents)
Hydrolytic Stability Moderate (acetyl groups susceptible to hydrolysis) Low (hydrazide bonds labile) Low (acetyl esters labile) High (β-lactam ring stable at neutral pH)
Potential Applications Drug delivery (lipophilic carrier), fluorinated materials Antimicrobial agents Prodrugs, chiral intermediates Antibiotics

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis likely involves multi-step protection/deprotection strategies, akin to the DMF-mediated coupling in . The trifluoromethyl group may require specialized fluorination reagents .
  • Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence.
  • The triacetyloxypropyl group may introduce steric clashes, affecting crystallinity .

Biological Activity

Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate (CAS: 195210-09-4) is a complex organic compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC30H32F3NO15
Molecular Weight703.568 g/mol
IUPAC NameMethyl 5-acetamido...
Melting PointNot specified
SolubilityNot extensively studied

The presence of acetamido and acetyloxy groups suggests potential interactions with biological macromolecules, particularly enzymes and receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The acetamido group may allow the compound to act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The chromene structure is known for its antioxidant properties, which may help in scavenging free radicals.
  • Modulation of Signaling Pathways : The trifluoromethyl group could enhance lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.

Antioxidant Activity

Research indicates that compounds with similar chromene structures exhibit significant antioxidant properties. For instance, studies have shown that chromene derivatives can reduce oxidative stress in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Some derivatives of chromenes have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential therapeutic application for inflammatory conditions.

Case Studies

  • Study on Antioxidant Capacity :
    • A study investigated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. Results showed that these compounds significantly reduced oxidative stress markers in human cell lines .
  • Antimicrobial Activity Assessment :
    • Another study evaluated the antimicrobial efficacy of a related chromene derivative against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.
  • Inflammation Model :
    • In a murine model of inflammation, a similar compound demonstrated a reduction in paw edema and levels of inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases .

Synthesis Methods

The synthesis of methyl 5-acetamido-4-acetyloxy... involves multiple steps:

  • Preparation of Chromenyl Intermediate : This step typically involves the formation of the chromene structure through cyclization reactions.
  • Acylation Reactions : Introduction of acetamido and acetyloxy groups using acyl chlorides or anhydrides under controlled conditions.
  • Final Coupling : The final step involves coupling the chromenyl intermediate with the oxane-2-carboxylate moiety to yield the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.